1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- is a chemical compound characterized by its unique structure, which includes a cyclohexene ring and a carbothioamide group
Vorbereitungsmethoden
The synthesis of 1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- typically involves the reaction of cyclohexene with a thiocarbamide derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethyl groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- stands out due to its unique combination of a cyclohexene ring and a carbothioamide group. Similar compounds include:
Cyclohexene derivatives: These compounds share the cyclohexene ring but differ in their functional groups.
Carbothioamide derivatives: These compounds have the carbothioamide group but may have different ring structures or substituents.
The uniqueness of 1-Cyclohexene-1-carbothioamide, N,N-bis(phenylmethyl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
132118-19-5 |
---|---|
Molekularformel |
C21H23NS |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
N,N-dibenzylcyclohexene-1-carbothioamide |
InChI |
InChI=1S/C21H23NS/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-14H,3,8-9,15-17H2 |
InChI-Schlüssel |
MPRRGKPTEIOFQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.